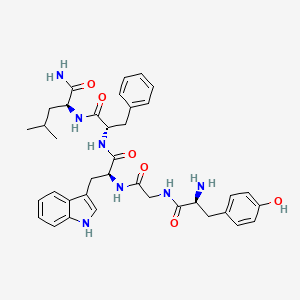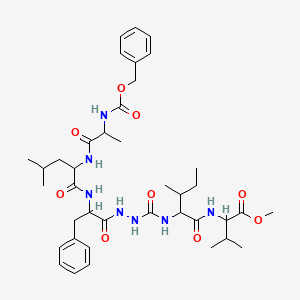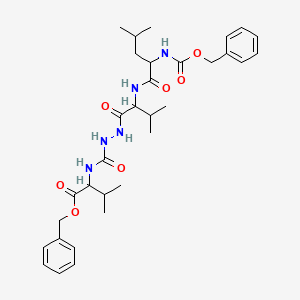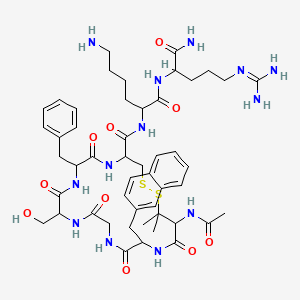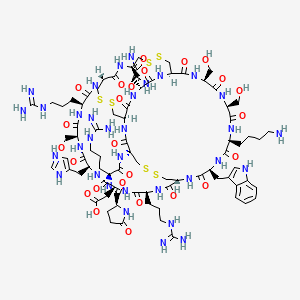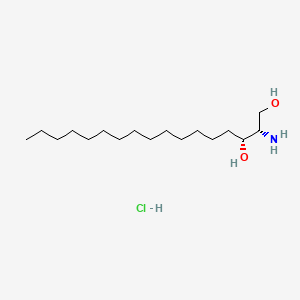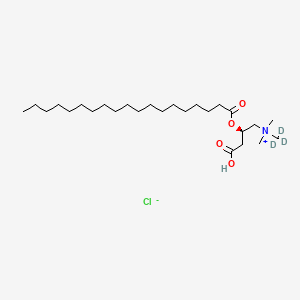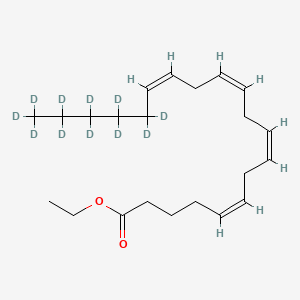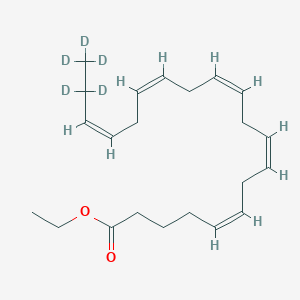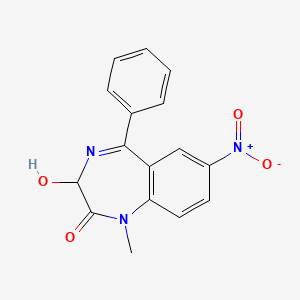
Nitemazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitemazepam, also known as 3-hydroxynimetazepam, is a benzodiazepine derivative first synthesized in the 1970s. It is the 7-nitro instead of 7-chloro analogue of temazepam and the 3-hydroxy derivative of nimetazepam. Despite its potential, this compound was never marketed and has more recently been sold as a designer drug .
Preparation Methods
The synthesis of Nitemazepam involves several steps:
Starting Material: The synthesis begins with the appropriate benzodiazepine precursor.
Nitration: The precursor undergoes nitration to introduce the nitro group at the 7-position.
Hydroxylation: The compound is then hydroxylated to introduce the hydroxyl group at the 3-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
Nitemazepam undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The nitro group at the 7-position can be reduced to an amine.
Substitution: Various substituents can be introduced at different positions on the benzodiazepine ring.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding ketones, amines, and substituted benzodiazepines .
Scientific Research Applications
Nitemazepam has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: It is used to study the effects of benzodiazepines on biological systems.
Medicine: Although not marketed, it is studied for its potential therapeutic effects.
Industry: It is used in the development of new psychoactive substances and designer drugs.
Mechanism of Action
Nitemazepam exerts its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to sedation, hypnosis, muscle relaxation, and anticonvulsant activity. The molecular targets involved include the GABA receptors, which are widely distributed in the central nervous system .
Comparison with Similar Compounds
Nitemazepam is similar to other benzodiazepines such as temazepam, nitrazepam, and nimetazepam. it is unique due to the presence of both a nitro group at the 7-position and a hydroxyl group at the 3-position. This combination of functional groups gives this compound distinct pharmacological properties compared to its analogues .
Similar Compounds
Temazepam: A benzodiazepine with a 7-chloro group instead of a 7-nitro group.
Nitrazepam: A benzodiazepine with a 7-nitro group but without the 3-hydroxyl group.
Nimetazepam: A benzodiazepine with a 7-nitro group and a 3-hydroxy group, similar to this compound but with different pharmacokinetics.
Properties
| 40762-03-6 | |
Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O4/c1-18-13-8-7-11(19(22)23)9-12(13)14(17-15(20)16(18)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3 |
InChI Key |
QRWVNMAJJIQCEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10853910.png)
